Cas no 893770-15-5 ((3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile)

(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- (3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
- 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
- 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazaperhydroinyl)ethanenitrile
- STK667499
- SBB072053
- FCH1171222
- ST092679
- R9881
- A4119/0175621
- (3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl cyanide
- 1,3,5-triazine-1(2H)-acetonitrile, tetrahydro-3,5-dimethyl-2,4,6-trioxo-
- (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
-
- MDL: MFCD07800564
- インチ: 1S/C7H8N4O3/c1-9-5(12)10(2)7(14)11(4-3-8)6(9)13/h4H2,1-2H3
- InChIKey: NCXCZPPXVLQATE-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C(N(C)C(N1CC#N)=O)=O
計算された属性
- せいみつぶんしりょう: 196.05964013g/mol
- どういたいしつりょう: 196.05964013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 369.1±25.0 °C at 760 mmHg
- フラッシュポイント: 177.0±23.2 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D130850-1000mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 1g |
$ 720.00 | 2022-06-05 | ||
TRC | D130850-500mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 500mg |
$ 450.00 | 2022-06-05 | ||
TRC | D130850-250mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 250mg |
$ 275.00 | 2022-06-05 | ||
abcr | AB414965-1g |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile; . |
893770-15-5 | 1g |
€317.00 | 2025-02-17 | ||
abcr | AB414965-500mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile; . |
893770-15-5 | 500mg |
€269.00 | 2025-02-17 | ||
Ambeed | A465680-1g |
2-(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 97% | 1g |
$267.0 | 2024-04-16 | |
abcr | AB414965-1 g |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 1g |
€322.50 | 2023-04-24 | ||
Chemenu | CM528175-1g |
2-(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 97% | 1g |
$*** | 2023-05-29 | |
abcr | AB414965-500 mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | 500MG |
€254.60 | 2023-02-03 | ||
A2B Chem LLC | AJ08580-500mg |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile |
893770-15-5 | >95% | 500mg |
$467.00 | 2024-04-19 |
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrileに関する追加情報
Introduction to (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile (CAS No. 893770-15-5)
(3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. With the CAS number 893770-15-5, this compound represents a unique structural motif that combines a triazine core with an acetonitrile functional group. The presence of multiple oxygen atoms and methyl substituents in its structure endows it with distinct chemical properties that make it a valuable intermediate in various synthetic applications.
The molecular structure of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile is characterized by a central triazine ring that is oxidized to form a trioxo derivative. This highly electronegative system contributes to the compound's reactivity and makes it an attractive candidate for further functionalization. The acetonitrile group attached to the triazine ring introduces a polar nitrile functionality, which can participate in various coordination and reaction mechanisms.
In recent years, there has been growing interest in the applications of this compound within the pharmaceutical industry. Its unique structural features have been explored in the development of novel heterocyclic compounds that exhibit potential biological activity. For instance, derivatives of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile have been investigated for their antimicrobial and anti-inflammatory properties. The combination of the triazine core and the nitrile group provides a versatile platform for designing molecules that can interact with biological targets.
One of the most compelling aspects of this compound is its role as a building block in organic synthesis. The presence of multiple reactive sites allows for diverse modifications, making it useful in constructing more complex molecules. Researchers have leveraged its reactivity to develop new synthetic pathways for heterocyclic compounds, which are essential components in many pharmaceuticals and agrochemicals. The ability to functionalize the triazine ring and the nitrile group opens up numerous possibilities for creating tailored molecules with specific properties.
The chemical properties of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile have also been studied in detail to understand its behavior in different reaction conditions. Its stability under various conditions makes it a reliable intermediate in multi-step syntheses. Additionally, its solubility profile allows for easy handling and integration into synthetic workflows. These characteristics have made it a preferred choice for researchers looking to develop new compounds efficiently.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity. Molecular modeling studies have provided insights into how it interacts with other molecules and how its structure can be modified to improve its biological activity. These computational approaches have complemented experimental work by predicting potential reaction pathways and identifying optimal conditions for synthesis.
The pharmaceutical industry has been particularly interested in exploring the potential of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile as a precursor for drug development. Its structural motif is found in several known bioactive compounds, suggesting that derivatives of this compound could exhibit similar therapeutic effects. Researchers are currently investigating its potential as an intermediate in the synthesis of novel antiviral and anticancer agents. The ability to modify its structure while retaining its core framework offers a strategic advantage in drug design.
The synthesis of this compound has also seen significant advancements due to the development of new methodologies. Catalytic processes have been optimized to improve yield and purity while reducing environmental impact. These innovations align with the broader trend toward sustainable chemistry practices. By employing greener solvents and reducing waste generation, researchers are making strides in developing more environmentally friendly synthetic routes.
The versatility of (3,5-Dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile extends beyond pharmaceutical applications into other areas such as materials science and agrochemistry. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalysis. Additionally,its incorporation into polymer matrices has shown promise for developing advanced materials with improved properties.
In conclusion,the compound (CAS No. 893770-15-5) represents a fascinating example of how structural complexity can be leveraged to create molecules with diverse applications。Its unique combination of functional groups makes it a valuable tool in both academic research and industrial development。As our understanding of its properties continues to grow,so too will its utility across various scientific disciplines。The future looks promising for further exploration into this remarkable compound。
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